10-Methoxyaffinisine

説明

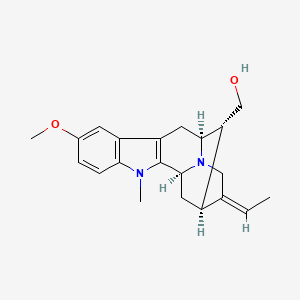

10-Methoxyaffinisine (C₂₁H₂₆N₂O₂) is a sarpagine-type indole alkaloid first isolated from Alstonia macrophylla (DA YE TANG JIAO SHU) . It has a melting point of 205–206°C and a specific optical rotation of [α]D = +75° (c = 0.62, CHCl₃) . This compound is notable for its vasorelaxant and hypotensive properties, demonstrated in both in vitro and in vivo studies . Its total synthesis was achieved enantioselectively by Cook and co-workers in 2002 via asymmetric Pictet–Spengler reactions, highlighting its stereochemical complexity .

特性

分子式 |

C21H26N2O2 |

|---|---|

分子量 |

338.4 g/mol |

IUPAC名 |

[(1S,12S,13R,14S,15Z)-15-ethylidene-7-methoxy-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol |

InChI |

InChI=1S/C21H26N2O2/c1-4-12-10-23-19-9-16-15-7-13(25-3)5-6-18(15)22(2)21(16)20(23)8-14(12)17(19)11-24/h4-7,14,17,19-20,24H,8-11H2,1-3H3/b12-4+/t14-,17-,19+,20+/m1/s1 |

InChIキー |

QWVWSERSLAJTNG-ZIOVFWFMSA-N |

異性体SMILES |

C/C=C/1\CN2[C@H]3C[C@H]1[C@H]([C@@H]2CC4=C3N(C5=C4C=C(C=C5)OC)C)CO |

正規SMILES |

CC=C1CN2C3CC1C(C2CC4=C3N(C5=C4C=C(C=C5)OC)C)CO |

同義語 |

10-methoxyaffinisine |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural Features of 10-Methoxyaffinisine and Related Alkaloids

Key Observations :

- Positional isomerism : 10- and 12-Methoxyaffinisine differ only in methoxy group placement, which impacts receptor binding and bioactivity .

- Backbone diversity : Cathafoline (akuammiline) and alstonisine (macroline oxindole) exhibit distinct frameworks compared to sarpagine-type alkaloids like this compound .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of this compound and Analogues

Key Findings :

- Shared activity: All compounds show potent vasorelaxant effects at 30 μM, but mechanisms vary. For example, cathafoline acts solely via ROC inhibition, while this compound and alstonisine combine NO release with dual-channel (VDC/ROC) blockade .

- Unique in vivo efficacy: Only this compound has demonstrated hypotensive effects in normotensive rats, likely due to its dual mechanism .

Mechanistic Divergence

- This compound: Dual inhibition of voltage-dependent Ca²⁺ (VDC) and receptor-operated Ca²⁺ (ROC) channels, coupled with endothelial NO release, provides synergistic vasodilation .

- Alstonisine : Shares mechanistic overlap with this compound but lacks reported in vivo validation .

Key Research Findings

Biosynthetic Relevance : this compound is a precursor in the biosynthesis of bisindole alkaloids like angustilongines, via Michael addition or Friedel–Crafts alkylation .

Therapeutic Potential: Its dual-channel inhibition and NO-mediated vasodilation make it a candidate for cardiovascular drug development .

Synthetic Accessibility : Cook’s enantioselective synthesis (2002) enables scalable production for further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。